what is the mechanism of action of 6-pyrrolidino-7-deazapurine
what is the mechanism of action of 6-pyrrolidino-7-deazapurine
An In-Depth Technical Guide on the Mechanism of Action of 6-Pyrrolidino-7-Deazapurine and its Analogs
Introduction
The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is recognized as a "privileged structure" in medicinal chemistry. Its structural similarity to adenine, a fundamental component of ATP, makes it an ideal framework for designing potent inhibitors of key cellular enzymes, particularly protein kinases.[1][2] Derivatives of 7-deazapurine, such as 6-pyrrolidino-7-deazapurine, leverage this mimicry to interfere with essential signaling pathways, demonstrating a wide array of biological activities including anticancer, antiviral, and antiparasitic effects.[1][3][4] This technical guide provides a detailed examination of the mechanism of action for this class of compounds, focusing on their role as kinase inhibitors, the resulting cellular consequences, and the experimental methodologies used for their evaluation.
Core Mechanism of Action: Competitive Kinase Inhibition
The primary mechanism of action for 6-substituted-7-deazapurine derivatives is the inhibition of protein kinases.[1][2] These enzymes play a crucial role in cellular signal transduction by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins. This phosphorylation event acts as a molecular switch, regulating processes such as cell growth, differentiation, and apoptosis.
The 7-deazapurine core structure mimics the adenine base of ATP, allowing these compounds to bind to the highly conserved ATP-binding pocket of various kinases.[2] This competitive inhibition prevents ATP from binding, thereby blocking the phosphorylation of downstream substrates and disrupting the associated signaling cascade. The substituent at the 6-position, such as the pyrrolidino group, is critical for modulating the potency and selectivity of the compound against different kinases.[1]
Key kinase families targeted by this class of compounds include:
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Cyclin-Dependent Kinases (CDKs): These are central regulators of the cell cycle. Inhibition of CDKs, particularly CDK2, can halt cell cycle progression and induce apoptosis.[1][5][6]
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Tyrosine Kinases: This family includes receptors like the Epidermal Growth Factor Receptor (EGFR), Her2, and Vascular Endothelial Growth Factor Receptor (VEGFR2), which are pivotal in cancer cell proliferation and angiogenesis.[7][8]
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Other Kinases: Derivatives have also shown activity against adenosine kinases, Protein Kinase A (PKA), and Protein Kinase C (PKC).[9]
Caption: Competitive inhibition of a protein kinase by a 7-deazapurine analog.
Downstream Cellular Effects
By inhibiting key kinases, 6-pyrrolidino-7-deazapurine and its analogs trigger significant downstream cellular events, primarily leading to anticancer effects.
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Cell Cycle Arrest: Inhibition of CDKs disrupts the orderly progression of the cell cycle. For instance, inhibiting CDK2, which is crucial for the G1 to S phase transition, causes cells to arrest in the G1 phase, preventing DNA replication and cell division.[6]
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Induction of Apoptosis: Prolonged cell cycle arrest or the inhibition of survival signaling pathways (e.g., those mediated by EGFR) can trigger programmed cell death, or apoptosis.[7] Mechanistic studies on related compounds show this is often accompanied by an increase in the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and the activation of executioner caspases like caspase-3.[7]
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Inhibition of Angiogenesis: By targeting VEGFR2, these compounds can block the signaling required for the formation of new blood vessels, a process critical for tumor growth and metastasis.
Caption: Cellular consequences following kinase inhibition by 7-deazapurine derivatives.
Quantitative Data: Biological Activity of 7-Deazapurine Analogs
While specific quantitative data for 6-pyrrolidino-7-deazapurine is not detailed in the provided search results, the biological activity of closely related halogenated and substituted pyrrolo[2,3-d]pyrimidine derivatives provides a strong indication of the potency of this chemical class. The following table summarizes representative data for these analogs.
| Compound ID | Target Kinase / Cell Line | Assay Type | IC₅₀ (nM) | Reference |
| Compound 5k ¹ | EGFR | Kinase Inhibition | 40 | [7] |
| Her2 | Kinase Inhibition | 115 | [7] | |
| VEGFR2 | Kinase Inhibition | 78 | [7] | |
| CDK2 | Kinase Inhibition | 204 | [7] | |
| Compound 5 ² | HepG2 (Liver Cancer) | Cytotoxicity | 6110 | [8] |
| MCF-7 (Breast Cancer) | Cytotoxicity | 5930 | [8] | |
| MDA-MB-231 (Breast Cancer) | Cytotoxicity | 2480 | [8] | |
| HeLa (Cervical Cancer) | Cytotoxicity | 1980 | [8] | |
| Sunitinib (Reference) | VEGFR2 | Kinase Inhibition | 261 | [7] |
¹(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(4-chlorobenzylidene)benzohydrazide ²Isatin-deazapurine hybrid compound with a methoxy substitution
Experimental Protocols
The mechanism of action and biological effects of these compounds are typically elucidated through a series of standardized in vitro assays.
Protocol 1: In Vitro Protein Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
Objective: To determine the IC₅₀ value of a test compound against a target kinase.
Materials:
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Recombinant kinase enzyme (e.g., EGFR, CDK2)
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Kinase-specific substrate peptide
-
ATP (Adenosine Triphosphate)
-
Test compound (dissolved in DMSO)
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Kinase buffer solution
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ADP-Glo™ Kinase Assay kit (or similar detection reagent)
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384-well microplates
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Plate reader (luminometer)
Methodology:
-
Compound Preparation: Perform serial dilutions of the test compound in DMSO to create a range of concentrations. A reference inhibitor (e.g., Sunitinib) should be prepared in parallel.
-
Reaction Setup: To each well of a 384-well plate, add the kinase buffer, the specific substrate peptide, and the test compound at its designated concentration.
-
Kinase Addition: Initiate the reaction by adding the recombinant kinase enzyme to each well.
-
ATP Addition: Start the phosphorylation reaction by adding a solution of ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
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Reaction Termination & Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the reaction and depletes the remaining unconsumed ATP.
-
Signal Generation: Add the Kinase Detection Reagent to convert the newly generated ADP into ATP, which is then used to generate a luminescent signal via a luciferase reaction. Incubate for 30-40 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus correlates with kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.[7]
Protocol 2: MTT Cell Viability Assay
This colorimetric assay determines the cytotoxic effect of a compound on cancer cell lines.
Objective: To determine the IC₅₀ value of a test compound against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)
-
Test compound (dissolved in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or SDS in HCl)
-
96-well microplates
-
Microplate reader (spectrophotometer)
Methodology:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include wells with untreated cells (negative control) and vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, to allow the compound to exert its effect.
-
MTT Addition: Add MTT solution to each well. The MTT reagent is a yellow tetrazolium salt that is reduced by metabolically active cells into a purple formazan product. Incubate for 3-4 hours.
-
Formazan Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the insoluble purple formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration and use a dose-response curve to determine the IC₅₀ value.[1][7]
Caption: A typical experimental workflow for characterizing a novel 7-deazapurine inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Methyl-7-deazapurine nucleoside analogues as broad-spectrum antikinetoplastid agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Azapurines as new inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation [mdpi.com]
- 9. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
